Conformational Impact: Quantified Loss of Biological Activity Following N-Methylisoleucine Substitution in Insulin
In a direct comparative study, N-methylation at the A2 isoleucine position of insulin produced a [MeIle2-A]insulin analog with receptor binding affinity of 4.6% ± 2.3% relative to natural insulin, while [MeVal3-A]insulin (N-methylvaline substitution at position A3) exhibited only 1.0% ± 0.3% binding [1]. The [MeIle2-A]insulin analog stimulated lipogenesis at 5.4% ± 0.3% of natural insulin potency. Circular dichroism spectra confirmed that N-methylation distorted the A2-A8 helical segment and altered the dimerization equilibrium, with the analog remaining monomeric at concentrations where natural insulin is predominantly dimeric [1]. This residue-specific quantitative difference establishes that N-methylisoleucine substitution produces measurably distinct biological outcomes compared to other N-methylated residues.
| Evidence Dimension | Receptor binding affinity and biological activity |
|---|---|
| Target Compound Data | 4.6% ± 2.3% receptor binding affinity; 5.4% ± 0.3% lipogenesis stimulation (relative to natural insulin) |
| Comparator Or Baseline | Natural insulin (100% activity baseline); [MeVal3-A]insulin (1.0% ± 0.3% binding, 2.1% ± 0.2% lipogenesis) |
| Quantified Difference | [MeIle2-A]insulin: 4.6% binding vs [MeVal3-A]insulin: 1.0% binding (approximately 4.6-fold difference between N-methylated analogs) |
| Conditions | Rat fat cell lipogenesis assay; rat liver plasma membrane receptor binding assay; pH 7.4 physiological conditions |
Why This Matters
This demonstrates that Fmoc-2-Me-Ile-OH (as the precursor to N-methylisoleucine) is not a generic N-methylated amino acid; its specific side chain identity produces distinct and quantifiable biological outcomes that cannot be predicted from other N-methylated analogs.
- [1] Ogawa H, et al. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. Int J Pept Protein Res. 1987 Oct;30(4):460-73. DOI: 10.1111/j.1399-3011.1987.tb03354.x. View Source
